molecular formula C16H26N2O2S B5300990 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5300990
M. Wt: 310.5 g/mol
InChI Key: AVOSLPDKFCPJMW-UHFFFAOYSA-N
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Description

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a butylsulfonyl group attached to one nitrogen atom and a 2,3-dimethylphenyl group attached to the other nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butylsulfonyl or 2,3-dimethylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines with different functional groups.

Scientific Research Applications

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use in the development of pharmaceutical agents due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the butylsulfonyl group, making it less versatile in certain reactions.

    1-(2,3-dichlorophenyl)piperazine: Contains chlorine atoms instead of methyl groups, leading to different chemical properties.

    1-(2-methoxyphenyl)piperazine: Contains a methoxy group, which affects its reactivity and applications.

Uniqueness

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both butylsulfonyl and 2,3-dimethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-butylsulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-4-5-13-21(19,20)18-11-9-17(10-12-18)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOSLPDKFCPJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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